molecular formula C12H11Na B1587680 SODIUM BIPHENYL CAS No. 5137-46-2

SODIUM BIPHENYL

Cat. No.: B1587680
CAS No.: 5137-46-2
M. Wt: 178.20 g/mol
InChI Key: SZJALDBKOTZIPO-UHFFFAOYSA-N
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Description

It appears as a white to yellowish powder and is soluble in polar solvents such as water, ethanol, and methanol. This compound is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Scientific Research Applications

(1,1’-Biphenyl)sodium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: It is used in the study of biological systems, particularly in the synthesis of biologically active compounds.

    Medicine: It has applications in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, antibacterial, and antifungal properties.

    Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Safety and Hazards

Sodium biphenyl may cause skin irritation, serious eye irritation, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Sodium Biphenyl, also known as (1,1’-Biphenyl)sodium, is believed to primarily target voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

The interaction of this compound with its targets involves the inhibition of the positive feedback loop that results in the propagation of high-frequency action potentials . This is achieved by reducing the amplitude of sodium-dependent action potentials through enhancing steady-state inactivation . In other words, this compound acts by blocking the activated channels through which the sodium ions normally enter the neuron .

Biochemical Pathways

The action of this compound affects the sodium ion transport pathway. By blocking the sodium channels, this compound prevents the influx of sodium ions into the neuron during an action potential . This action disrupts the normal propagation of action potentials, thereby affecting the transmission of signals in the nervous system .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as the formulation of the drug, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal signaling. By blocking sodium channels and inhibiting the propagation of action potentials, this compound can alter the normal functioning of the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the drug’s solubility, stability, and interaction with its target . Furthermore, individual patient factors, such as genetic variations, age, and health status, can also influence the drug’s effectiveness and potential side effects .

Biochemical Analysis

Biochemical Properties

(1,1’-Biphenyl)sodium plays a significant role in biochemical reactions due to its ability to act as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can reduce organic halogens, which are often found in environmental pollutants. The interaction between (1,1’-Biphenyl)sodium and these biomolecules typically involves electron transfer processes, where (1,1’-Biphenyl)sodium donates electrons to the target molecules, leading to their reduction .

Cellular Effects

The effects of (1,1’-Biphenyl)sodium on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (1,1’-Biphenyl)sodium can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its reduction reactions. This oxidative stress can lead to changes in gene expression and activation of stress response pathways, ultimately affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, (1,1’-Biphenyl)sodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity by reducing essential cofactors or altering the enzyme’s active site. Additionally, (1,1’-Biphenyl)sodium can activate certain transcription factors, leading to changes in gene expression that promote cellular stress responses and metabolic adaptations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,1’-Biphenyl)sodium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. (1,1’-Biphenyl)sodium is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to (1,1’-Biphenyl)sodium in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of (1,1’-Biphenyl)sodium vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of (1,1’-Biphenyl)sodium can cause cellular damage, inflammation, and even cell death in animal models .

Metabolic Pathways

(1,1’-Biphenyl)sodium is involved in various metabolic pathways, including those related to its reduction reactions. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the reduction of organic halogens by (1,1’-Biphenyl)sodium can lead to the formation of less toxic metabolites that are more easily excreted from the body .

Transport and Distribution

Within cells and tissues, (1,1’-Biphenyl)sodium is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. For instance, (1,1’-Biphenyl)sodium may bind to albumin in the bloodstream, aiding its transport to target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of (1,1’-Biphenyl)sodium is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1,1’-Biphenyl)sodium may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production. The localization of (1,1’-Biphenyl)sodium within cells can also influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

(1,1’-Biphenyl)sodium can be synthesized through several methods. One common method involves the reaction of biphenyl with sodium metal in an inert atmosphere. This reaction typically takes place in a solvent such as diethylene glycol diethyl ether . The reaction conditions require careful control of temperature and exclusion of moisture to prevent unwanted side reactions.

Industrial production methods often involve the use of large-scale reactors where biphenyl and sodium are reacted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

(1,1’-Biphenyl)sodium undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a strong reducing agent and can reduce a variety of organic compounds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling, where it helps in forming carbon-carbon bonds.

Common reagents used in these reactions include halides, boronic acids, and palladium catalysts. The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with biphenyl moieties .

Comparison with Similar Compounds

(1,1’-Biphenyl)sodium can be compared with other similar organometallic compounds such as:

    Sodium naphthalenide: Similar in its reducing properties but differs in its structure and reactivity.

    Sodium anthracenide: Another strong reducing agent with a different aromatic system.

    Sodium benzophenone: Used in similar applications but has different reactivity due to the presence of a ketone group.

The uniqueness of (1,1’-Biphenyl)sodium lies in its specific reactivity and the ability to form biphenyl-containing products, which are valuable in various fields of research and industry .

Properties

IUPAC Name

sodium;1,1'-biphenyl;hydride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJALDBKOTZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Na
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS]
Record name (1,1'-Biphenyl)sodium
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CAS No.

5137-46-2
Record name (1,1'-Biphenyl)sodium
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Record name (1,1'-biphenyl)sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of SODIUM BIPHENYL?

A1: this compound acts as a strong reducing agent. It readily donates an electron to various substrates, leading to their reduction and the formation of a sodium cation and a biphenyl radical anion. This property makes it useful in numerous applications, particularly in organic synthesis and analytical chemistry. [, , ]

Q2: How is this compound utilized in analytical chemistry?

A2: this compound is widely employed for the determination of organically bound halogens, particularly fluorine and chlorine. It cleaves the carbon-halogen bond, converting the organic halogen into inorganic halide ions. These ions can then be quantified using various analytical techniques like potentiometric titration, colorimetry, or ion chromatography. [, , , , , , , , ]

Q3: Can you elaborate on the use of this compound in determining organic fluorine?

A3: this compound effectively cleaves the carbon-fluorine bond in organic compounds, even those with low fluorine content (as low as 4%). [] This reaction liberates fluoride ions, which can be subsequently measured using techniques like fluoride-specific ion electrodes. [, , , , , ]

Q4: Is this compound effective in quantifying total organic fluorine in complex matrices?

A4: Yes, researchers have successfully employed this compound in conjunction with preconcentration techniques, such as solid-phase extraction (SPE), to determine total organic fluorine in environmental samples like natural waters. []

Q5: Can this compound be used to determine chlorine content in crude oil?

A5: Yes, standard test methods utilize this compound for determining organic chloride content in crude oil. The process involves distillation to obtain a naphtha fraction, followed by this compound reduction to liberate chloride ions for quantification. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H10Na, and its molecular weight is 182.20 g/mol.

Q7: What spectroscopic data are available for this compound?

A7: this compound has been studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR). NMR studies provide insights into the structure and dynamics of this compound ion pairs in different solvents. [] ESR spectroscopy, particularly on single crystals, reveals information about the magnetic properties of this compound, such as exchange coupling constants and g-tensors. []

Q8: What is known about the stability of this compound?

A8: this compound is highly reactive and sensitive to air and moisture. It is typically prepared and handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.

Q9: How does the choice of solvent affect the stability and reactivity of this compound?

A9: The solvent significantly influences the structure and reactivity of this compound. Polar, aprotic solvents like tetrahydrofuran (THF) and glyme are commonly used as they can solvate the sodium cation and stabilize the biphenyl radical anion. [, , ] The stability and reactivity also vary with temperature. []

Q10: Are there specific materials that are incompatible with this compound?

A10: Due to its high reactivity, this compound is incompatible with numerous materials, including:

    Q11: Is this compound used as a catalyst?

    A11: While this compound itself is primarily known as a reagent, its ability to initiate anionic polymerization makes it valuable in polymer chemistry. It acts as an initiator for the polymerization of monomers like styrene and methyl methacrylate. [, ]

    Q12: How does this compound function as an initiator in anionic polymerization?

    A12: this compound initiates anionic polymerization by transferring an electron to the monomer, creating a radical anion. This radical anion further reacts with other monomer molecules, propagating the polymerization chain reaction. [, ]

    Q13: Has computational chemistry been employed to study this compound?

    A13: While the provided abstracts do not explicitly mention computational studies on this compound itself, computational chemistry techniques can be applied to:

      Q14: How do structural modifications of this compound affect its reactivity?

      A14: While the provided abstracts primarily focus on this compound, general knowledge suggests that modifying the biphenyl moiety with electron-donating or -withdrawing groups could influence the electron density of the radical anion, thus impacting its reactivity. For instance:

        Q15: Are there formulation strategies to improve this compound's stability?

        A15: this compound is typically prepared and used immediately due to its high reactivity. It is commercially available as a solution in an inert solvent like THF or ethylene glycol dimethyl ether, which helps to stabilize the reagent.

        Q16: What safety precautions should be taken when handling this compound?

        A16: this compound is a highly reactive and potentially hazardous substance. It is crucial to handle it with extreme caution, following strict safety protocols:

          Q17: What are other research applications of this compound?

          A17: Besides its role in analytical chemistry and polymer synthesis, this compound has been explored in other research areas, including:

          • Battery technology: Investigated as a potential anolyte material for sodium-seawater batteries due to its high electronic and ionic conductivity. [, ]
          • Material science: Employed in the synthesis and study of semiconductor nanocrystals. []

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